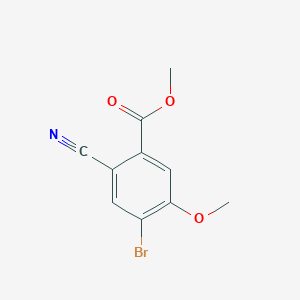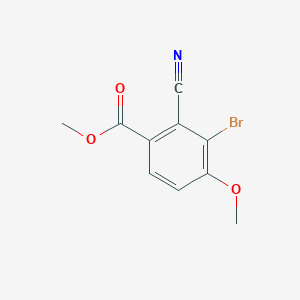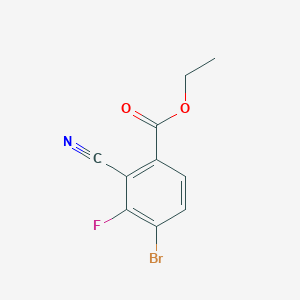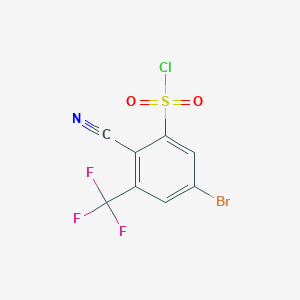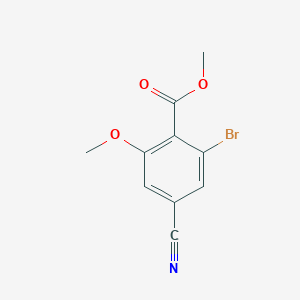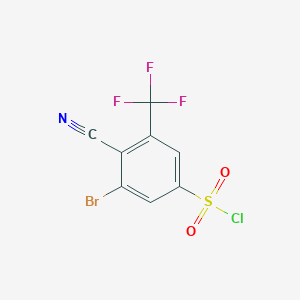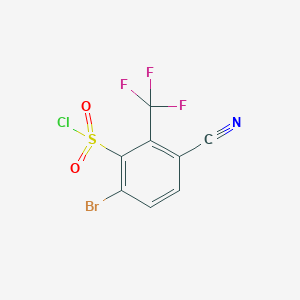
(1-Methyl-1H-indol-4-ylmethyl)-hydrazine
Overview
Description
The compound “(1-Methyl-1H-indol-4-ylmethyl)-hydrazine” is a derivative of indole, which is a heterocyclic compound . Indoles are widely used in medicinal chemistry and have various biological activities .
Synthesis Analysis
While specific synthesis methods for “(1-Methyl-1H-indol-4-ylmethyl)-hydrazine” were not found, similar compounds have been synthesized for research purposes . For instance, a series of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamides were synthesized based on the inhibitory effect of CA-4 analogues and indoles on tubulin polymerization .
Scientific Research Applications
Inhibition of Tubulin Polymerization
Compounds derived from (1-Methyl-1H-indol-4-ylmethyl)-hydrazine have been studied for their ability to inhibit tubulin polymerization. This process is crucial in the formation of microtubules, which are essential for cell division. Inhibiting tubulin polymerization can prevent cancer cells from multiplying, making these compounds potential candidates for anticancer drugs .
Antiproliferative Activities Against Cancer Cell Lines
Derivatives of (1-Methyl-1H-indol-4-ylmethyl)-hydrazine have shown significant antiproliferative activities against various cancer cell lines, including HeLa, MCF-7, and HT-29. These compounds could induce cell apoptosis and arrest cells in the G2/M phase, which is a critical point in the cell cycle .
Bcl-2/Mcl-1 Dual Inhibition
Novel indole derivatives, which include the (1-Methyl-1H-indol-4-ylmethyl)-hydrazine scaffold, have been designed as dual inhibitors of Bcl-2 and Mcl-1 proteins. These proteins are involved in the regulation of apoptosis, and their inhibition can trigger programmed cell death in cancer cells .
Binding Affinity for Bcl-2 Family Proteins
The same set of novel indole derivatives has been evaluated for their binding affinity to Bcl-2 family proteins. The binding affinity is crucial for the effectiveness of these compounds as it determines their ability to interact with and inhibit the target proteins involved in cancer cell survival .
Design and Synthesis of Anticancer Agents
The indole ring present in (1-Methyl-1H-indol-4-ylmethyl)-hydrazine is a versatile scaffold for drug development. It has been utilized in the design and synthesis of new anticancer agents, highlighting the compound’s importance in medicinal chemistry research .
Antitumor Activities of Indole-Containing Hybrids
Hybrids containing the indole moiety derived from (1-Methyl-1H-indol-4-ylmethyl)-hydrazine have been synthesized and evaluated for their antitumor activities. These studies are part of ongoing research to develop more effective cancer treatments .
Mechanism of Action
properties
IUPAC Name |
(1-methylindol-4-yl)methylhydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3/c1-13-6-5-9-8(7-12-11)3-2-4-10(9)13/h2-6,12H,7,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKWVFBHJBSQHSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C(C=CC=C21)CNN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Methyl-1H-indol-4-ylmethyl)-hydrazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





